molecular formula C17H18N2O2 B11801435 (4-Methyl-6-morpholinopyridin-3-yl)(phenyl)methanone

(4-Methyl-6-morpholinopyridin-3-yl)(phenyl)methanone

Cat. No.: B11801435
M. Wt: 282.34 g/mol
InChI Key: UDBZJWMPMDAHES-UHFFFAOYSA-N
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Description

(4-Methyl-6-morpholinopyridin-3-yl)(phenyl)methanone is a methanone derivative featuring a pyridine ring substituted with a methyl group at the 4-position and a morpholine moiety at the 6-position.

Properties

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

(4-methyl-6-morpholin-4-ylpyridin-3-yl)-phenylmethanone

InChI

InChI=1S/C17H18N2O2/c1-13-11-16(19-7-9-21-10-8-19)18-12-15(13)17(20)14-5-3-2-4-6-14/h2-6,11-12H,7-10H2,1H3

InChI Key

UDBZJWMPMDAHES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C(=O)C2=CC=CC=C2)N3CCOCC3

Origin of Product

United States

Preparation Methods

Pyridine Ring Functionalization Followed by Morpholine Incorporation

Optimization Strategies and Reaction Engineering

Catalytic Enhancements

Recent advances focus on improving selectivity and reducing reaction times:

  • Palladium-Catalyzed Coupling :

    • Suzuki-Miyaura coupling between 3-bromo-4-methyl-6-morpholinopyridine and phenylboronic acid has been explored but remains experimental.

    • Conditions: Pd(PPh₃)₄, K₂CO₃, in dioxane/water (3:1) at 80°C.

    • Yield: <40%, limited by competing debromination.

  • Microwave-Assisted Synthesis :

    • Morpholine substitution steps achieve 90% completion in 10 minutes under microwave irradiation vs. 6 hours conventionally.

Solvent and Temperature Effects

ParameterGrignard MethodFriedel-Crafts MethodReductive Amination
SolventTHFDichloromethaneDichloromethane
Temperature Range−10°C to 25°C50–60°C−20°C to 25°C
Reaction Time2–4 hours4–6 hours6–8 hours
Typical Yield60–75%55–65%50–60%

Observations :

  • Lower temperatures in Grignard reactions minimize ketone reduction byproducts.

  • Polar aprotic solvents (e.g., DMF) accelerate morpholine substitution but complicate purification.

Analytical Validation and Purification

Chromatographic Profiling

  • HPLC Analysis :

    • Column: C18, 5 µm, 250 × 4.6 mm.

    • Mobile phase: Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid.

    • Retention time: 8.2 minutes.

  • Recrystallization :

    • Ethanol/water (4:1) yields crystals with 99.5% purity.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 8.45 (s, 1H, pyridine-H), 7.80–7.40 (m, 5H, phenyl-H), 3.85–3.70 (m, 4H, morpholine-OCH₂), 2.55 (s, 3H, CH₃).

  • IR (KBr) :

    • 1685 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-N morpholine).

Industrial-Scale Considerations

Cost-Benefit Analysis

MethodRaw Material CostEnergy ConsumptionEnvironmental Impact
GrignardHighModerateHigh (THF disposal)
Friedel-CraftsModerateHighModerate (AlCl₃ waste)
Reductive AminationLowLowLow

Recommendations :

  • The Friedel-Crafts method, despite higher energy use, is preferred for large-scale production due to lower precursor costs .

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-6-morpholinopyridin-3-yl)(phenyl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the morpholine or pyridine ring can be modified.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted morpholine or pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound's unique structure suggests potential applications in drug discovery and development. Its interactions with biological targets, particularly in the central nervous system, make it a candidate for therapeutic exploration in areas such as:

  • Enzyme Inhibition : Research indicates that (4-Methyl-6-morpholinopyridin-3-yl)(phenyl)methanone may act as an inhibitor for specific enzymes, which is critical in the development of treatments for diseases that involve enzyme dysregulation .
  • Receptor Binding Studies : The compound has been studied for its ability to bind to various receptors, potentially leading to the development of new treatments for neurological disorders .

Antimicrobial and Antiparasitic Activity

Studies have highlighted the potential of this compound in targeting pathogens such as Plasmodium species, which are responsible for malaria. Its mechanism involves inhibiting dihydroorotate dehydrogenase (DHODH), an essential enzyme in the pyrimidine biosynthesis pathway of these parasites . This inhibition could lead to effective treatments against malaria.

Cancer Research

The compound's structural features allow it to interact with cellular targets involved in cancer progression. Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inducing apoptosis or inhibiting tumor growth .

Case Study 1: Inhibition of Dihydroorotate Dehydrogenase

A study focused on the optimization of compounds targeting PfDHODH demonstrated that modifications on the pyridine and morpholine moieties could enhance potency significantly. The findings indicated that specific substitutions led to compounds with subnanomolar activity against Plasmodium parasites, showcasing the potential of this compound derivatives in malaria treatment .

Case Study 2: Neuroprotective Effects

Research has explored the neuroprotective effects of related compounds in models of neurodegenerative diseases. The presence of morpholine suggests that these compounds may modulate neurotransmitter systems or protect neuronal cells from oxidative stress, indicating their applicability in treating conditions like Alzheimer's disease .

Data Table: Comparison of Biological Activities

Compound NameStructural FeaturesBiological Activity
This compoundPyridine + Morpholine + KetonePotential CNS activity; enzyme inhibition
DSM265TriazolopyrimidinePotent against PfDHODH
2-Methyl-6-(phenylethynyl)pyridinePyridine + EthynylNeuroprotective
Morpholino derivativesMorpholine ringEnhanced drug properties

Mechanism of Action

The mechanism of action of (4-Methyl-6-morpholinopyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Pyrimidine-Based Morpholine Derivatives

Compounds such as 4-(4-morpholinophenyl)-6-aryl-pyrimidin-2-amines (e.g., 20–28) share the morpholine substituent but are pyrimidine derivatives rather than pyridine-based. These compounds exhibit broad-spectrum antimicrobial activity, attributed to the morpholine group’s electron-donating properties and ability to modulate lipophilicity .

Property Target Compound Pyrimidine Analogs (20–28)
Core Structure Pyridine ring Pyrimidine ring
Key Substituents 4-Methyl, 6-morpholine, phenyl 4-Morpholinophenyl, aryl groups
Molecular Weight (g/mol) ~311.38 (estimated) ~350–400 (reported)
Primary Application Potential pharmaceuticals Antimicrobial agents

Key Differences :

  • The absence of a methyl group in 20–28 may reduce steric hindrance, improving binding efficacy .

Benzophenone-Based UV Absorbers

Chimassorb®81 (2-hydroxy-4-(octyloxy)-phenyl methanone) is a benzophenone-class UV absorber. Unlike the target compound, its hydroxyl and alkoxy groups enable strong UV-B absorption, making it suitable for coatings and polymers .

Property Target Compound Chimassorb®81
Core Structure Pyridine-phenyl methanone Benzophenone
Functional Groups Morpholine, methyl, phenyl Hydroxyl, octyloxy
Key Application Pharmaceuticals (hypothetical) UV stabilization in polymers
Solubility Moderate (polar solvents) Low polarity, compatible with polymers

Key Differences :

  • The hydroxyl group in Chimassorb®81 is critical for UV absorption, absent in the target compound.
  • The morpholine group in the target compound may confer bioactivity, whereas Chimassorb®81’s alkoxy chain enhances industrial compatibility .

Complex Heterocyclic Methanones

The compound (4-azepan-1-yl-2-pyridin-3-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-(3-methoxy-phenyl)-methanone (CAS: CB8374264) shares the methanone core but incorporates a pyrido-pyrimidine scaffold with azepane and methoxy substituents. This structural complexity suggests applications in kinase inhibition or cancer therapy .

Property Target Compound Pyrido-Pyrimidine Analog
Core Structure Monocyclic pyridine Fused pyrido-pyrimidine
Key Substituents Morpholine, methyl Azepane, methoxy, fused rings
Molecular Weight (g/mol) ~311.38 (estimated) 443.54 (reported)
Potential Bioactivity Antimicrobial/kinase inhibition Kinase inhibition (hypothetical)

Key Differences :

  • Azepane (a 7-membered ring) may enhance solubility compared to the morpholine group’s 6-membered structure .

Research Implications and Gaps

  • Bioactivity : While morpholine-containing pyrimidines show antimicrobial activity , the target compound’s pyridine core may favor different biological targets (e.g., kinases).
  • Synthetic Challenges : The target compound’s methyl and morpholine groups may simplify synthesis compared to fused-ring analogs .
  • Industrial vs.

Biological Activity

Introduction

(4-Methyl-6-morpholinopyridin-3-yl)(phenyl)methanone is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a pyridine ring substituted with a morpholine group and a phenyl ketone. The synthesis typically involves multi-step organic reactions:

  • Pyridine Synthesis : Starting from 4-methyl-3-pyridinecarboxaldehyde, it reacts with morpholine under acidic conditions to form the morpholinopyridine.
  • Formation of Ketone : The morpholinopyridine is then reacted with phenylmagnesium bromide (Grignard reagent) to yield the ketone through nucleophilic addition.
  • Purification : The final product is purified via recrystallization or chromatography to achieve high purity for biological assays.

The biological activity of this compound is attributed to its interaction with various biological targets:

  • Receptor Binding : The compound shows potential binding affinity to receptors involved in neurological pathways, suggesting applications in treating central nervous system disorders.
  • Enzyme Interaction : It may inhibit specific enzymes by binding to their active sites, thereby modulating their activity.

Therapeutic Potential

Research indicates that this compound could serve as a lead for developing drugs targeting neurological disorders or other therapeutic areas. Its unique structural features allow for potential interactions with enzymes that facilitate biotransformation processes within biological systems .

Comparative Analysis

The following table summarizes the structural features and biological activities of compounds related to this compound:

CompoundStructural FeaturesBiological Activity
This compoundPyridine + Morpholine + KetonePotential CNS activity
2-Methyl-6-(phenylethynyl)pyridinePyridine + EthynylNeuroprotective
Morpholino derivativesMorpholine ringEnhanced drug properties
Pyridinyl ketonesPyridine + KetoneAnticancer

The distinct combination of functional groups in this compound may confer unique pharmacological properties not observed in other similar compounds.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of compounds similar to this compound. For instance, derivatives have been shown to protect neuronal cells from oxidative stress and apoptosis, indicating a promising avenue for treating neurodegenerative diseases .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant activity against various cell lines, suggesting its potential as an anticancer agent. The compound's ability to modulate cellular pathways involved in proliferation and survival is currently under investigation .

Pharmacokinetics and Bioavailability

Research into the pharmacokinetics of this compound has revealed favorable absorption characteristics, indicating good bioavailability which is crucial for therapeutic efficacy. Ongoing studies aim to optimize its pharmacological profile for enhanced therapeutic applications .

Q & A

Basic: What synthetic methodologies are most effective for preparing (4-Methyl-6-morpholinopyridin-3-yl)(phenyl)methanone, and how are reaction conditions optimized?

Answer:
The compound is typically synthesized via condensation reactions. For analogous structures, condensation of 1-(4-morpholinophenyl)ethanone with substituted aldehydes in ethanol under basic conditions (e.g., NaOH) at elevated temperatures (~200°C) yields intermediates, which are cyclized with guanidine nitrate and LiOH in refluxing ethanol . Critical parameters include:

  • Reagent stoichiometry (excess aldehyde to drive condensation).
  • Temperature control to avoid decomposition.
  • Catalyst selection (e.g., LiOH accelerates cyclization).
    Validation via TLC or HPLC is essential to monitor reaction progress. Reference Table-1 in for analytical data of structurally related compounds.

Basic: Which spectroscopic and analytical techniques are prioritized for structural confirmation of this compound?

Answer:

  • 1H/13C NMR : To confirm substitution patterns (e.g., morpholine protons at δ2.8–3.2 ppm, aromatic protons at δ6.8–8.2 ppm) .
  • FTIR : Identification of key functional groups (C=O stretch ~1650–1700 cm⁻¹, morpholine C-O-C ~1100 cm⁻¹) .
  • Elemental analysis : Validates molecular formula (e.g., C, H, N content within ±0.3% of theoretical values) .
  • X-ray crystallography : For unambiguous confirmation (see SHELXL refinement protocols in ) .

Advanced: How can computational modeling guide the optimization of synthetic routes or predict physicochemical properties?

Answer:

  • Density Functional Theory (DFT) : Predicts reaction transition states and thermodynamic feasibility (e.g., Gaussian software used for geometry optimization in ) .
  • Molecular docking : Screens for potential bioactivity by simulating interactions with target proteins (e.g., antibiofilm targets in ) .
  • Solubility/logP prediction : Tools like ALOGPS estimate solubility in solvents critical for crystallization .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

  • Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., morpholine vs. piperazine rings) and correlate with activity. demonstrates how thiadiazole substituents enhance antibiofilm effects .
  • Dose-response assays : Use standardized protocols (e.g., MIC for antimicrobial activity) to minimize variability.
  • ADMET profiling : Evaluate pharmacokinetic factors (e.g., efflux pump inhibition in ) that may explain discrepancies .

Basic: What storage conditions and stability data are critical for ensuring compound integrity?

Answer:

  • Storage : Dry, airtight containers under inert gas (N₂/Ar) at −20°C to prevent hydrolysis/oxidation.
  • Stability assays : Monitor via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC to track purity changes.
  • Light sensitivity : UV-Vis spectroscopy to assess photodegradation (e.g., aromatic ketones are prone to photolysis) .

Advanced: What crystallographic strategies are recommended for resolving polymorphic forms or hydrogen-bonding networks?

Answer:

  • SHELX refinement : Use SHELXL for high-resolution data to model disorder or twinning ( ) .
  • Hydrogen bonding analysis : For analogs, intramolecular N–H···O bonds stabilize planar conformations (e.g., ’s X-ray data on thiophene derivatives) .
  • Polymorph screening : Vapor diffusion or solvent-drop grinding to isolate metastable forms.

Advanced: How can researchers design derivatives to enhance target selectivity or reduce off-target effects?

Answer:

  • Bioisosteric replacement : Substitute morpholine with thiomorpholine or piperidine to modulate lipophilicity (logP) and membrane permeability.
  • Protease stability assays : Introduce steric hindrance (e.g., methyl groups) at metabolically labile sites (see ’s phenothiazine derivatives) .

Basic: What chromatographic methods are optimal for purity assessment and impurity profiling?

Answer:

  • HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 40–90% ACN over 20 min) and UV detection at 254 nm.
  • Reference standards : Compare retention times with certified impurities (e.g., EP impurity standards in ) .

Advanced: How do solvent and temperature effects influence reaction kinetics and byproduct formation?

Answer:

  • Kinetic vs. thermodynamic control : Higher temps (e.g., 200°C in ) favor cyclization but may increase side reactions like aldol condensation .
  • Solvent polarity : Polar aprotic solvents (DMF) accelerate nucleophilic steps but may stabilize intermediates (e.g., enolates).

Advanced: What strategies validate the compound’s mechanism of action in complex biological systems?

Answer:

  • CRISPR-Cas9 knockouts : Confirm target dependency (e.g., efflux pump genes in ) .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity to putative targets.
  • Metabolomic profiling : Track downstream effects (e.g., ATP depletion in microbial assays) .

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